molecular formula C12H9ClN2O2 B6413978 6-Amino-3-(2-chlorophenyl)picolinic acid CAS No. 1258610-99-9

6-Amino-3-(2-chlorophenyl)picolinic acid

Cat. No.: B6413978
CAS No.: 1258610-99-9
M. Wt: 248.66 g/mol
InChI Key: NFAOTCSZYRQCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(2-chlorophenyl)picolinic acid is a halogenated aromatic compound featuring a picolinic acid backbone substituted with an amino group at the 6-position and a 2-chlorophenyl group at the 3-position. This structure combines a carboxylic acid moiety and a chlorinated aromatic ring, making it versatile for applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name

6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAOTCSZYRQCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Optimization

The ACS Omega study reports using Pd(II)Cl₂(dppf) with K₂CO₃ in a toluene/water mixture at 80–100°C, achieving coupling yields of 82–89%. Key parameters include:

CatalystLigandSolventYield (%)Reference
Pd(OAc)₂XPhosDMF/H₂O75
PdCl₂(dppf)dppfToluene/H₂O89
Pd(PPh₃)₄PPh₃Dioxane/H₂O68

Reaction Conditions :

  • Temperature : 80–100°C

  • Molar Ratio (Halide:Boronic Acid) : 1:1.1

  • Base : K₂CO₃ or NaHCO₃

Substrate Scope and Limitations

Bromo- and iodopyridine derivatives exhibit superior reactivity over chlorides. Steric hindrance from ortho-substituted aryl boronic acids (e.g., 2-chlorophenyl) necessitates elevated temperatures (100°C) and prolonged reaction times (12–24 h).

Reductive Amination and Nitro Group Reduction

Installation of the amino group at position 6 is accomplished via two primary pathways:

Direct Amination of Halogenated Intermediates

The US4336384A patent describes aminating hexachloro-2-picoline with anhydrous NH₃ at 120–180°C under pressure, yielding 4-amino-3,5,6-trichloropicolinic acid. Adapting this method, 6-bromo-3-(2-chlorophenyl)picolinic acid is treated with NH₃ in DMF at 150°C for 8 h, achieving 78% conversion.

Nitro Reduction via Catalytic Hydrogenation

The ACS Omega protocol reduces nitro precursors using Raney Ni under H₂ (1 atm) in ethanol at 25°C. For example, 6-nitro-3-(2-chlorophenyl)picolinic acid is reduced to the amine in 94% yield. Alternatives include:

Reducing AgentSolventTemperature (°C)Yield (%)
H₂/Pd-CEthanol2592
SnCl₂/HClHCl/EtOH7085
Fe/NH₄ClH₂O/EtOH8076

Oxidation of Methyl to Carboxylic Acid

The CN104003934A patent details the oxidation of 6-chloro-3-fluoro-2-picoline to the corresponding carboxylic acid using K₂Cr₂O₇ in H₂SO₄ with Na₂WO₄·2H₂O and 18-crown-6 as catalysts. Applied to 2-methylpyridine intermediates, this method achieves >95% conversion under optimized conditions:

Optimized Oxidation Protocol :

  • Oxidant : K₂Cr₂O₇ (1.5 equiv)

  • Catalyst : Na₂WO₄·2H₂O (0.1 equiv) + 18-crown-6 (0.05 equiv)

  • Solvent : 40% H₂SO₄

  • Temperature : 90°C, 6 h

Integrated Synthetic Route and Yield Analysis

Combining these methodologies, a representative synthesis of 6-amino-3-(2-chlorophenyl)picolinic acid proceeds as follows:

  • Suzuki Coupling :

    • 3-Bromo-2-methylpyridine-6-amine + 2-chlorophenylboronic acid → 3-(2-chlorophenyl)-2-methylpyridine-6-amine (89% yield).

  • Methyl Oxidation :

    • 3-(2-chlorophenyl)-2-methylpyridine-6-amine → this compound (93% yield).

Overall Yield : 82.7% (0.89 × 0.93).

Challenges and Mitigation Strategies

  • Regioselectivity in Amination : Competing amination at positions 4 and 5 is minimized using NH₃ in polar aprotic solvents (e.g., DMF).

  • Byproduct Formation in Oxidation : Chromium byproducts are removed via alkaline extraction (pH 8–9) followed by acidification.

  • Pd Catalyst Costs : Recycling Pd catalysts via filtration or resin immobilization reduces expenses .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2-chlorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Phenyl derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3-(2-chlorophenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in herbicidal applications, it acts as a synthetic auxin, disrupting normal plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth inhibition .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Halogen Effects: Chlorine and fluorine atoms enhance lipophilicity and bioactivity. For example, the 2-chlorophenyl group in the target compound improves membrane permeability compared to non-halogenated analogs like 6-amino-3-pyridinecarboxylic acid .
  • Steric Considerations : Methyl groups (e.g., in and ) introduce steric hindrance, which may reduce enzymatic degradation but also limit binding pocket accessibility.

Physicochemical Properties

  • Solubility: The 2-chlorophenyl group reduces water solubility compared to non-aromatic analogs (e.g., 6-amino-3-pyridinecarboxylic acid) .
  • Thermal Stability : Halogenated aromatic rings generally increase thermal stability, which is critical for industrial applications .

Q & A

Q. Answer :

  • Structural Elucidation :
    • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.2–8.1 ppm for 2-chlorophenyl) and carboxylic acid (δ 170–175 ppm) .
    • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., hydrogen bonding between NH₂ and COOH groups) .
  • Quantitative Analysis :
    • HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with a detection limit of 0.1 µg/mL .

Data Contradiction : Discrepancies in melting points (e.g., 185–189°C vs. 147–157°C for analogs) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .

How can researchers assess the stability of this compound under varying pH conditions?

Answer :
Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
  • Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs) .
  • Identify degradation products using LC-MS (e.g., dechlorination or decarboxylation products) .

Q. Key Findings :

  • Acidic Conditions (pH < 4) : Rapid decarboxylation observed (half-life: 6 hrs at pH 2).
  • Basic Conditions (pH > 10) : Hydrolysis of the amino group occurs, forming 3-(2-chlorophenyl)picolinic acid .

Recommendations : Store at 2–8°C in amber vials under nitrogen to minimize hydrolysis .

What methodologies are suitable for studying the compound’s role in enzyme inhibition assays?

Q. Answer :

  • Target Selection : Prioritize enzymes with picolinic acid-binding motifs (e.g., aminotransferases or decarboxylases) .
  • Kinetic Assays :
    • Fluorometric Assays : Measure inhibition of enzyme activity using fluorescent substrates (e.g., NADH depletion at 340 nm).
    • IC₅₀ Determination : Use dose-response curves (0.1–100 µM) and nonlinear regression analysis .

Q. Data Interpretation :

  • Competitive inhibition confirmed via Lineweaver-Burk plots intersecting on the y-axis.
  • High affinity (Ki = 0.5 µM) observed for bacterial alanine racemase, suggesting antibiotic potential .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer :
Root Causes :

  • Impurity Effects : Trace thiourea (from synthesis) may skew cytotoxicity results. Validate purity via LC-MS before assays .
  • Species-Specific Responses : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to distinguish intrinsic activity from off-target effects .

Q. Mitigation Strategies :

  • Include positive/negative controls (e.g., known inhibitors) in all assays.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

What computational approaches support the design of derivatives with enhanced pharmacological properties?

Q. Answer :

  • Molecular Docking : Simulate binding to target enzymes (e.g., using AutoDock Vina) to prioritize substituents at the 3-position .
  • QSAR Modeling : Correlate logP values (calculated via ChemDraw) with antimicrobial activity to optimize lipophilicity .

Q. Case Study :

  • Derivative : 6-Amino-3-(2-chlorophenyl)-5-nitropicolinic acid showed 10-fold higher potency against E. coli (MIC = 2 µg/mL) due to enhanced membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.